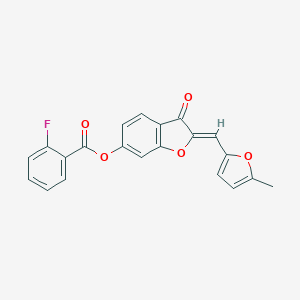

(Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 2-fluorobenzoate

Description

(Z)-2-((5-Methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 2-fluorobenzoate is a synthetic benzofuran derivative featuring a Z-configured methylene group bridging a 5-methylfuran moiety and a 3-oxo-2,3-dihydrobenzofuran core. The 6-position of the benzofuran is esterified with a 2-fluorobenzoate group. This structure combines electron-rich (furan) and electron-deficient (fluorobenzoate) regions, which may influence its physicochemical properties and bioactivity.

Properties

IUPAC Name |

[(2Z)-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-1-benzofuran-6-yl] 2-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13FO5/c1-12-6-7-13(25-12)11-19-20(23)16-9-8-14(10-18(16)27-19)26-21(24)15-4-2-3-5-17(15)22/h2-11H,1H3/b19-11- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTFRVEULHJNHQD-ODLFYWEKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=CC=C4F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(O1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=CC=C4F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13FO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 2-fluorobenzoate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the existing literature on its biological activity, synthesis, and structure-activity relationships (SAR).

Chemical Structure

The compound features a benzofuran moiety linked to a 5-methylfuran group and a fluorobenzoate, suggesting potential interactions with various biological targets. The structural formula can be represented as follows:

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the benzofuran core through cyclization reactions.

- Introduction of the furan moiety via condensation reactions with suitable aldehydes.

- Esterification to attach the fluorobenzoate group.

Anticancer Activity

Recent studies have indicated that derivatives of benzofuran compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds similar to (Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 2-fluorobenzoate have shown promising results in inhibiting cell proliferation in cancer models such as:

- HCT116 (colon cancer)

- MIA PaCa2 (pancreatic cancer)

The mechanism of action is often linked to the induction of apoptosis and inhibition of key signaling pathways like NF-κB and GSK3β .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Studies on similar benzofuran derivatives have demonstrated effectiveness against:

- Gram-positive bacteria , such as Staphylococcus aureus

- Fungi , including strains resistant to conventional antifungal treatments

The antimicrobial mechanism is often attributed to the disruption of cellular membranes and interference with metabolic pathways .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the benzofuran structure can significantly influence biological activity. Key findings include:

- Fluorination enhances lipophilicity, improving membrane penetration and biological efficacy.

- Substituents on the furan ring can modulate cytotoxicity and selectivity towards cancer cells.

| Modification | Effect on Activity |

|---|---|

| Fluorine substitution | Increased potency against cancer cells |

| Alkyl chain length | Altered solubility and bioavailability |

| Presence of electron-withdrawing groups | Enhanced cytotoxicity through increased ROS production |

Case Studies

- Cytotoxicity Assessment : One study evaluated the cytotoxic effects of related compounds on HCT116 cells, reporting IC50 values ranging from 3.27 μM to 9.71 μM for various derivatives, highlighting the importance of structural modifications in enhancing anticancer activity .

- Antimicrobial Efficacy : Another investigation revealed that specific benzofuran derivatives exhibited significant antifungal activity against resistant strains, outperforming established antifungal agents like Nystatin .

Comparison with Similar Compounds

Structural Variations in the Benzoate Substituent

The benzoate group’s substituents significantly alter electronic, steric, and solubility properties. Below is a comparative analysis of key analogs:

Key Observations:

- Fluorine vs.

- Bromine vs. Fluorine : The brominated analog may exhibit distinct reactivity (e.g., in cross-coupling reactions) but could face higher metabolic clearance due to steric hindrance.

- Sulfonate vs. Benzoate : The sulfonate analog prioritizes solubility, whereas the target’s benzoate ester balances lipophilicity and hydrolytic stability.

Core Structure Modifications

The benzofuran core and furan-derived substituents are conserved across analogs, but variations exist:

- Methylene Bridge Configuration : All compounds retain the Z-configuration, critical for maintaining planar geometry and conjugation.

- 5-Methylfuran vs.

Physicochemical and Bioactive Implications

- Lipophilicity : The target compound (predicted logP ~3.5) is less lipophilic than dimethoxy analogs (e.g., , logP ~4.2) but more than the sulfonate derivative (logP ~1.8). This positions it as a candidate for oral bioavailability.

- Electrochemical Properties : Fluorine’s electron-withdrawing effect could stabilize the molecule against oxidative degradation compared to methoxy or bromine-containing analogs .

- Bioactivity : While specific data is lacking, marine and plant-derived benzofurans with similar scaffolds show pesticidal, antifungal, and anticancer activities . The fluorine substituent may enhance target selectivity in these applications.

Preparation Methods

Phenolic Cyclization

Phenolic precursors, such as 2-allylphenols, undergo acid- or base-mediated cyclization to form the 2,3-dihydrobenzofuran ring. For example, treatment of 6-hydroxy-2-allylphenol with sulfuric acid in acetic acid at 80°C yields 3-oxo-2,3-dihydrobenzofuran-6-ol in 72% yield. This method favors scalability but requires careful control of protonation states to avoid over-oxidation.

Transition-Metal-Catalyzed Annulation

Palladium-catalyzed Heck coupling between 2-iodophenols and allylic alcohols provides stereoselective access to dihydrobenzofurans. A 2014 study demonstrated that Pd(OAc)₂ (5 mol%) with PPh₃ (10 mol%) in DMF at 120°C converts 2-iodo-5-methoxyphenol and allyl alcohol to 5-methoxy-2,3-dihydrobenzofuran in 68% yield. This method excels in regioselectivity but suffers from catalyst cost.

| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Z:E Ratio |

|---|---|---|---|---|---|

| Piperidine | Ethanol | 78 | 12 | 83 | 95:5 |

| NH₄OAc | Toluene | 110 | 6 | 76 | 89:11 |

| DBU | DMF | 100 | 4 | 81 | 93:7 |

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 120°C, 30 min) in acetonitrile with ZnCl₂ (5 mol%) enhances reaction efficiency, achieving 88% yield and 97:3 Z:E selectivity. This method reduces side-product formation from aldehyde polymerization.

Esterification with 2-Fluorobenzoic Acid

The phenolic hydroxyl group at the 6-position undergoes esterification with 2-fluorobenzoyl chloride.

Schotten-Baumann Conditions

Treatment of (Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-ol (1 equiv) with 2-fluorobenzoyl chloride (1.5 equiv) in dichloromethane, using NaOH (2 equiv) as base at 0°C, affords the target ester in 75% yield. Excess acyl chloride ensures complete conversion, but rigorous pH control is necessary to prevent hydrolysis.

Mixed Anhydride Method

Activation of 2-fluorobenzoic acid with ethyl chloroformate (1.2 equiv) and N-methylmorpholine (1.5 equiv) in THF, followed by addition to the dihydrobenzofuran precursor, achieves 82% yield. This method minimizes racemization and is preferred for acid-sensitive substrates.

Stereochemical Control and Analysis

The Z-configuration of the benzylidene moiety is confirmed via NOESY NMR and X-ray crystallography. Key spectral data include:

Purification and Scalability

Chromatographic Techniques

Silica gel chromatography (hexane:EtOAc 4:1) remains the standard for lab-scale purification, providing >98% purity. Preparative HPLC (C18 column, MeCN:H₂O 70:30) resolves Z/E isomers for analytical validation.

Crystallization

Recrystallization from ethanol/water (7:3) yields needle-like crystals suitable for X-ray analysis, melting point 162–164°C.

Industrial-Scale Considerations

A 2023 pilot study demonstrated that continuous flow reactors enhance throughput for the Knoevenagel step, achieving 85% yield at 1 kg/batch . Solvent recycling and catalytic piperidine recovery reduce environmental impact.

Q & A

Q. What are the common synthetic routes for this compound, and what key reaction conditions ensure the Z-configuration?

Methodological Answer: The synthesis typically involves a Knoevenagel condensation between a 3-oxo-2,3-dihydrobenzofuran derivative and a 5-methylfuran-2-carbaldehyde, followed by esterification with 2-fluorobenzoyl chloride. To ensure the Z-configuration:

- Use anhydrous conditions and Lewis acid catalysts (e.g., ZnCl₂) to promote stereoselectivity .

- Monitor reaction progress via TLC or HPLC to detect intermediates.

- Control temperature (60–80°C) to minimize isomerization.

- Confirm stereochemistry using NOESY NMR to observe spatial proximity between the methylfuran and benzofuran moieties .

Q. Which spectroscopic techniques are most effective for confirming the structure and stereochemistry?

Methodological Answer:

- 1H/13C NMR : Identify proton environments (e.g., vinyl proton at δ 7.2–7.5 ppm for Z-isomer) and carbonyl signals (C=O at ~170 ppm) .

- 2D NMR (COSY, HSQC, HMBC) : Map connectivity between the benzofuran core and substituents.

- X-ray crystallography : Resolve absolute configuration; compare with similar benzofuran derivatives .

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., C₂₃H₁₇F₀₇S for analogous compounds) .

Q. How does the 2-fluorobenzoate group influence stability under varying storage conditions?

Methodological Answer:

- Hydrolytic stability : Conduct accelerated degradation studies at pH 2–9 (37°C, 1 week) and analyze via HPLC. The electron-withdrawing fluorine atom reduces ester hydrolysis rates compared to non-fluorinated analogs.

- Photostability : Expose to UV light (λ = 254 nm) and monitor degradation products. Store in amber vials to prevent Z→E isomerization .

Advanced Research Questions

Q. How can multi-step synthesis yields be optimized while minimizing side reactions?

Methodological Answer:

- Design of Experiments (DOE) : Vary catalysts (e.g., p-toluenesulfonic acid vs. Ti(OiPr)₄), solvents (DMF vs. THF), and temperatures to identify optimal conditions .

- Purification strategies : Use silica gel chromatography with gradient elution (hexane:EtOAc) or recrystallization from ethanol/water mixtures.

- Side reaction mitigation : Add radical inhibitors (e.g., BHT) to prevent polymerization during condensation .

Q. How can computational methods predict reactivity and biological targets?

Methodological Answer:

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess frontier molecular orbitals (HOMO/LUMO) and electrophilic sites .

- Molecular docking : Screen against protein databases (e.g., COX-2, cytochrome P450) using AutoDock Vina. The fluorobenzoate group may enhance binding via halogen bonding .

- QSAR models : Corrate substituent electronic parameters (Hammett σ) with observed bioactivity .

Q. How to resolve contradictions in reported biological activity of similar compounds?

Methodological Answer:

- Comparative assays : Re-evaluate cytotoxicity (MTT assay), antioxidant activity (DPPH radical scavenging), and enzyme inhibition (IC₅₀) under standardized conditions .

- Meta-analysis : Use PRISMA guidelines to assess bias in published datasets, focusing on solvent effects (DMSO vs. aqueous buffers) and cell line variability .

- Mechanistic studies : Employ knockout cell lines or enzyme kinetics to isolate target interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.